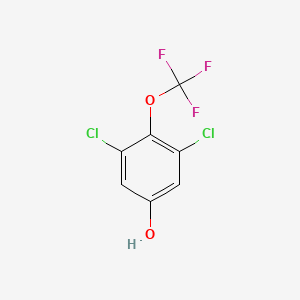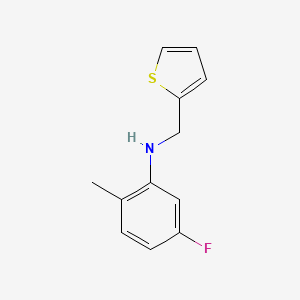
(2S)-2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid is a chiral amino acid derivative with a morpholine ring substituted at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-serine and 4-methylmorpholine.
Formation of Intermediate:
Deprotection and Purification: The final step involves deprotection of the amino group and purification of the product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process.
化学反応の分析
Types of Reactions
(2S)-2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction can produce an alcohol.
科学的研究の応用
(2S)-2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of (2S)-2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid: A non-chiral analog with similar structural features.
2-Aminopyrimidine derivatives: Compounds with a similar amino group but different ring structures.
2-Aminothiazole-based compounds: Similar in having an amino group attached to a heterocyclic ring.
Uniqueness
(2S)-2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid is unique due to its chiral nature and the presence of a morpholine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C8H16N2O3 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC名 |
(2S)-2-amino-3-(4-methylmorpholin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-10-2-3-13-6(5-10)4-7(9)8(11)12/h6-7H,2-5,9H2,1H3,(H,11,12)/t6?,7-/m0/s1 |
InChIキー |
XVEVBHOFQHCBMG-MLWJPKLSSA-N |
異性体SMILES |
CN1CCOC(C1)C[C@@H](C(=O)O)N |
正規SMILES |
CN1CCOC(C1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


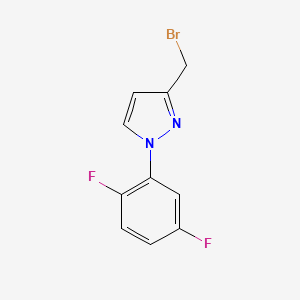
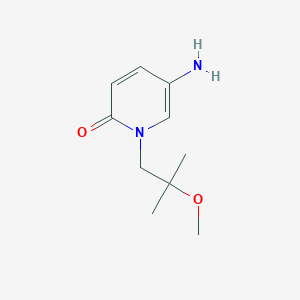
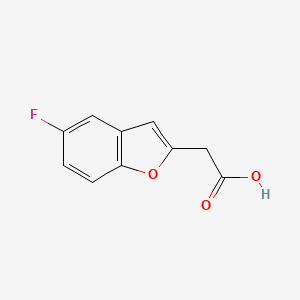
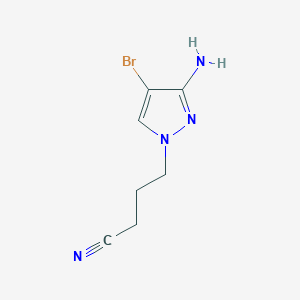
![2-([(Tert-butoxy)carbonyl]amino)-4-oxohexanoic acid](/img/structure/B13322115.png)
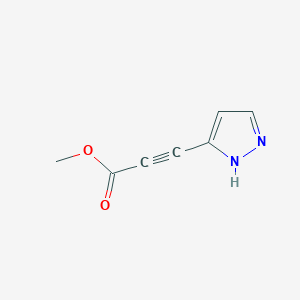
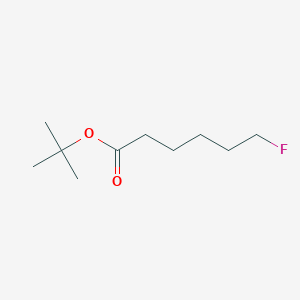
![2-[7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine](/img/structure/B13322126.png)
![2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]ethan-1-ol](/img/structure/B13322132.png)



